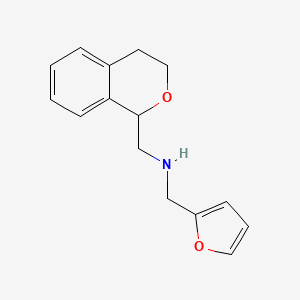

(3,4-dihydro-1H-isochromen-1-ylmethyl)(2-furylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,4-dihydro-1H-isochromen-1-ylmethyl)(2-furylmethyl)amine, also known as DIFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Agents

One study focused on the synthesis of novel antitumor agents through a method that includes the formation of 1,3-disubstituted cyclic alkenyl ether with a dual role Pd(II) catalyst, highlighting the compound's utility in the development of cancer treatments (Mondal et al., 2003).

Catalytic Applications

Another research area involves palladium(II) and platinum(II) complexes with benzimidazole ligands, synthesized as potential anticancer compounds. These complexes demonstrate the role of the (3,4-dihydro-1H-isochromen-1-ylmethyl)(2-furylmethyl)amine scaffold in catalysis and its potential impact on treating cancer (Ghani & Mansour, 2011).

Material Science and Sensing

Research into metal-organic frameworks (MOFs) functionalized with amine groups for gas/vapor sorption and nanomolar sensing of environmental pollutants demonstrates the compound's applicability in environmental monitoring and materials science (Das & Mandal, 2018).

Organic Synthesis

The compound's framework has been utilized in the synthesis of 4-(1H-isochromen-1-yl)isoquinolines through silver-catalyzed homodimerization, showcasing its utility in the development of complex organic molecules (Guo et al., 2019).

Biocatalysis

A study on enzymatic primary amination of benzylic and allylic C(sp3)-H bonds using hydroxylamine derivatives highlights the compound's relevance in biocatalysis and green chemistry, offering an efficient and selective method for synthesizing primary amines (Jia, Gao, & Arnold, 2020).

Propiedades

IUPAC Name |

1-(3,4-dihydro-1H-isochromen-1-yl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-6-14-12(4-1)7-9-18-15(14)11-16-10-13-5-3-8-17-13/h1-6,8,15-16H,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGFMLPVJFJXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CNCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-N-[2-(methylthio)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5598272.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B5598279.png)

![methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5598294.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5598297.png)

![7-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5598303.png)

![3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598310.png)

![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5598316.png)

![benzyl {[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}carbamate hydrochloride](/img/structure/B5598328.png)